A Technical Guide to the Spectroscopic Characterization of (2S)-Pent-4-yn-2-amine
A Technical Guide to the Spectroscopic Characterization of (2S)-Pent-4-yn-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural elucidation of the chiral molecule (2S)-Pent-4-yn-2-amine using a suite of modern spectroscopic techniques. As a chiral propargylamine, this compound represents a valuable building block in synthetic chemistry, and its unambiguous characterization is paramount for its application in drug development and materials science. This document moves beyond a simple data repository, offering in-depth explanations of experimental choices and data interpretation, thereby serving as a practical guide for researchers characterizing novel or similar chiral amines.
Rationale for a Multi-Technique Approach
The structural confirmation of a chiral molecule like (2S)-Pent-4-yn-2-amine, which contains multiple functionalities—a primary amine, a terminal alkyne, and a stereocenter—necessitates a multi-faceted analytical approach. No single technique can provide all the necessary structural information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D) is employed to establish the carbon-hydrogen framework and the connectivity between atoms.
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Infrared (IR) Spectroscopy serves to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
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Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure.
The synergy of these techniques provides a self-validating system for complete and confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For (2S)-Pent-4-yn-2-amine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the atomic connectivity.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for (2S)-Pent-4-yn-2-amine. These predictions are based on established principles of NMR theory and data from analogous structures. The numbering convention used for assignment is shown below:
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~1.20 | Doublet | 3H | J ≈ 6.5 Hz | Methyl group split by the adjacent methine proton (H-2). |
| H-2 | ~3.10 | Multiplet | 1H | - | Methine proton deshielded by the adjacent nitrogen atom. Its multiplicity arises from coupling to H-1 and H-3 protons.[1] |
| H-3 | ~2.35 | Multiplet | 2H | - | Methylene protons adjacent to a chiral center, making them diastereotopic and thus magnetically non-equivalent.[2] They are coupled to H-2 and H-5. |
| H-5 | ~2.05 | Triplet | 1H | J ≈ 2.5 Hz | Terminal alkyne proton, showing characteristic long-range coupling to the H-3 methylene protons.[3] |
| NH₂ | ~1.50 | Broad Singlet | 2H | - | Amine protons are typically broad due to quadrupole broadening and chemical exchange. Their chemical shift is concentration and solvent dependent.[1] |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Rationale |
| C-1 | ~24.0 | Shielded methyl carbon. |
| C-2 | ~45.0 | Methine carbon directly attached to the electron-withdrawing amine group, causing deshielding.[1] |
| C-3 | ~35.0 | Methylene carbon in the alkyl chain. |
| C-4 | ~84.0 | sp-hybridized carbon of the alkyne, deshielded relative to C-5.[3] |
| C-5 | ~70.0 | Terminal sp-hybridized carbon of the alkyne. |
2D NMR for Structural Confirmation
To validate the assignments made in the 1D spectra, two key 2D NMR experiments are essential: COSY and HSQC.
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COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, revealing the H-H connectivity within the molecule.[2][4]
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Expected Correlations:
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A cross-peak between the H-1 doublet and the H-2 multiplet.
-
Cross-peaks connecting the H-2 multiplet to the H-3 multiplet.
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A cross-peak between the H-3 multiplet and the H-5 triplet, confirming the long-range coupling.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[4]
-
Expected Correlations:
-
H-1 signal correlates with C-1.
-
H-2 signal correlates with C-2.
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H-3 signals correlate with C-3.
-
H-5 signal correlates with C-5.
-
-
The combination of these 2D experiments allows for the unambiguous construction of the molecular backbone.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of (2S)-Pent-4-yn-2-amine in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of an aprotic solvent is crucial to observe the amine protons, as protic solvents can lead to proton exchange and signal disappearance.[5]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a gradient-selected HSQC spectrum optimized for one-bond J(CH) coupling (~145 Hz).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorptions for (2S)-Pent-4-yn-2-amine
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |
| ~3300 | ≡C-H | Stretch | Strong, Sharp | Characteristic of a terminal alkyne C-H bond.[3][6] |
| 3400-3250 | N-H | Stretch | Medium (two bands) | Primary amines typically show two N-H stretching bands (symmetric and asymmetric).[7] |
| ~2120 | C≡C | Stretch | Weak to Medium | The carbon-carbon triple bond stretch is a key diagnostic peak, though often weak.[3][6] |
| ~1600 | N-H | Bend (Scissoring) | Medium | This bending vibration is characteristic of primary amines.[7] |
Experimental Protocol for IR Spectroscopy
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Sample Preparation: A small drop of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecular formula for (2S)-Pent-4-yn-2-amine is C₅H₉N, with a monoisotopic mass of 83.0735 g/mol .[8]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A peak is expected at an m/z of 83. In compliance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9]
-
Major Fragmentation Pathway (α-cleavage): The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[9][10][11] This cleavage results in the formation of a resonance-stabilized iminium cation.
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Cleavage of the C2-C3 bond would result in the loss of a propargyl radical (•CH₂C≡CH) and the formation of a cation at m/z = 44 . This is predicted to be the base peak.
-
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the ESI source via direct infusion.
-
A positive ion mode is used to generate the protonated molecule [M+H]⁺ at m/z = 84.
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Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and observe the characteristic fragment at m/z = 44.
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Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic characterization process.
Overall Characterization Workflow
Caption: Overall workflow for spectroscopic characterization.
NMR COSY Correlation Map
Caption: Predicted ¹H-¹H COSY correlations.
Mass Spectrometry Fragmentation
Caption: Primary fragmentation pathway via α-cleavage.
Conclusion
The comprehensive spectroscopic characterization of (2S)-Pent-4-yn-2-amine is achieved through the integrated application of NMR, IR, and Mass Spectrometry. Each technique provides complementary information that, when synthesized, allows for the unambiguous confirmation of its molecular structure, including its carbon skeleton, functional groups, and molecular weight. The protocols and interpretive logic detailed in this guide provide a robust framework for the analysis of this and other chiral propargylamines, ensuring data integrity and supporting their application in advanced research and development.
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